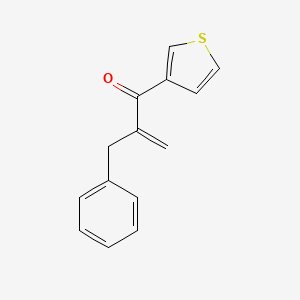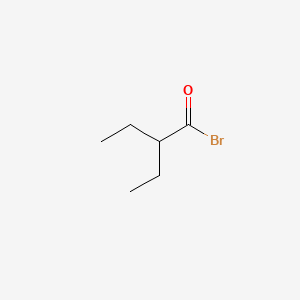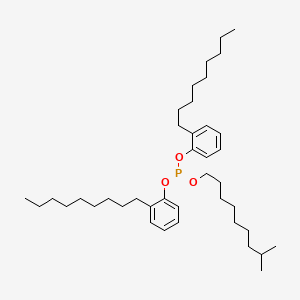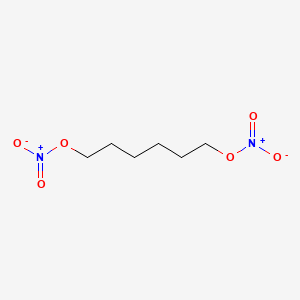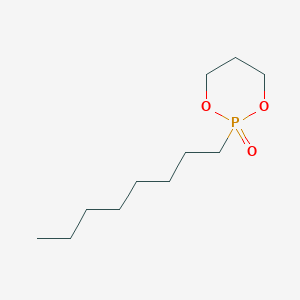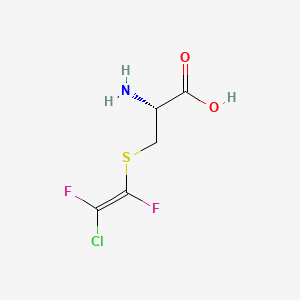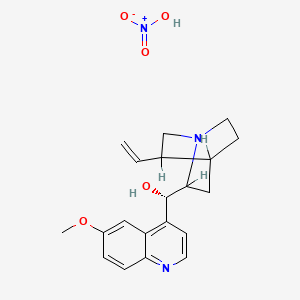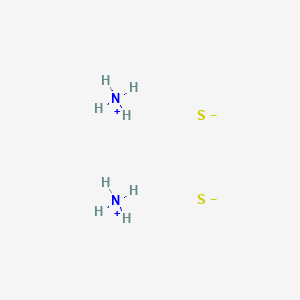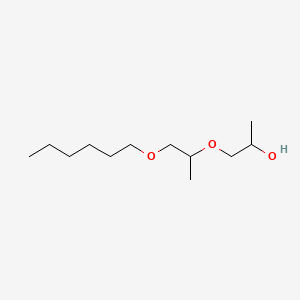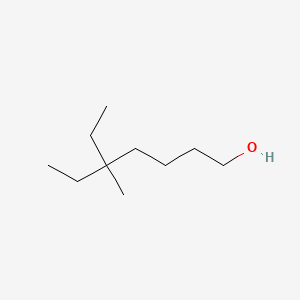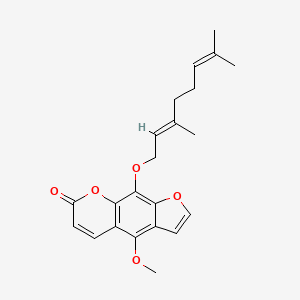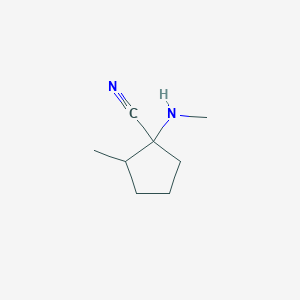
2-Methyl-1-(methylamino)cyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(methylamino)cyclopentanecarbonitrile is an organic compound with the molecular formula C8H14N2 It is a derivative of cyclopentane, featuring a nitrile group and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(methylamino)cyclopentanecarbonitrile typically involves the reaction of cyclopentanone with methylamine and a cyanide source. One common method includes the following steps:
Formation of the imine intermediate: Cyclopentanone reacts with methylamine to form an imine intermediate.
Addition of the cyanide group: The imine intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Primary amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
2-Methyl-1-(methylamino)cyclopentanecarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(methylamino)cyclopentanecarbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Methylamino)cyclopentane-1-carbonitrile
- 2-(Methylamino)cyclopentane-1-carbonitrile
Comparison:
- 1-(Methylamino)cyclopentane-1-carbonitrile: This compound has a similar structure but lacks the methyl group on the cyclopentane ring, which may affect its reactivity and binding properties.
- 2-(Methylamino)cyclopentane-1-carbonitrile: This compound is structurally similar but may have different stereochemistry, influencing its chemical behavior and applications.
2-Methyl-1-(methylamino)cyclopentanecarbonitrile stands out due to its specific substitution pattern, which can impart unique properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-methyl-1-(methylamino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-7-4-3-5-8(7,6-9)10-2/h7,10H,3-5H2,1-2H3 |
InChI Key |
QGAMXVCZOPMPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C#N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


